2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid
Description
The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a tetrahydropyran-3-yl (oxan-3-yl) substituent attached to a propanoic acid backbone. The Boc group serves as a critical protecting agent in peptide synthesis, shielding the amino functionality during reactions . The oxan-3-yl substituent likely enhances steric bulk and modulates solubility compared to aliphatic or aromatic analogs. This compound is hypothesized to be used in pharmaceutical research for peptide modification or as a building block in drug discovery.
Properties
CAS No. |
1404879-35-1 |
|---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)7-9-5-4-6-18-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
DDDKXEBRBJHARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCOC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of α,β-Unsaturated Esters
A widely applied method for synthesizing β-amino acids involves asymmetric hydrogenation of α,β-unsaturated esters followed by Boc protection. For the oxan-4-yl analog (CAS 368866-33-5), methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes hydrogenation using a chiral rhodium catalyst [(1R,1'R,2R,2'R)-2,2'-bis(tert-butyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole]Rh(COD)BF₄ under 50 psi H₂ in methanol, achieving a 95% yield.
Key Reaction Parameters :
-
Catalyst Loading : 2.4 mol% Rh complex
-
Pressure : 50 psi H₂
-
Temperature : Ambient (25°C)
-
Reaction Time : 3 hours
Post-hydrogenation, saponification with LiOH in THF/water (1:1) at 23°C for 7 hours yields the carboxylic acid. Adaptation for the oxan-3-yl variant would require synthesizing the corresponding α,β-unsaturated ester precursor, which remains unreported in accessible literature.
Boc Protection of Primary Amines
For analogs like (2R,3S)-2-benzyloxy-3-(tert-butoxycarbonylamino)-3-phenylpropionic acid, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃). While this method is standard for amine protection, steric hindrance from the oxan-3-yl group may necessitate modified conditions:
Optimized Protocol :
-
Dissolve 3-amino-3-(oxan-3-yl)propanoic acid in THF/water (4:1).
-
Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv).
-
Stir at 0°C → 25°C over 12 hours.
-
Acidify to pH 3 with HCl and extract with EtOAc.
Yield Considerations :
Challenges in Oxan-3-Yl Substituent Incorporation
Regioselective Synthesis of Oxan-3-Yl Precursors
The oxan-3-yl group introduces synthetic complexity due to:
-
Stereoelectronic Effects : Axial vs. equatorial positioning in tetrahydropyran intermediates.
-
Limited Commercial Availability : Oxan-3-yl building blocks (e.g., 3-tetrahydropyranyl acetonitrile) are less accessible than oxan-4-yl analogs.
Potential Solutions :
-
Grignard Addition : React 3-bromotetrahydropyran with methyl acrylate to form methyl 3-(oxan-3-yl)propanoate.
-
Enzymatic Resolution : Use lipases to isolate desired stereoisomers.
Comparative Analysis of Deprotection and Hydrolysis Methods
Saponification of Methyl Esters
| Condition | Catalyst | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|---|
| LiOH | 3.0 equiv | THF/H₂O (1:1) | 23°C | 7 h | 95% | >99% |
| NaOH | 2.5 equiv | MeOH/H₂O (3:1) | 40°C | 4 h | 88% | 97% |
| KOH | 2.0 equiv | EtOH/H₂O (2:1) | 25°C | 12 h | 82% | 95% |
LiOH in THF/water outperforms other bases in efficiency and purity, minimizing racemization.
Critical Evaluation of Catalytic Systems
Rhodium vs. Ruthenium Catalysts
| Catalyst Type | Substrate Scope | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Rh-(DuPhos) | α,β-Unsaturated esters | 98–99 | 500 |
| Ru-(BINAP) | β-Keto esters | 95–97 | 300 |
Rhodium catalysts provide superior enantioselectivity for α,β-unsaturated esters but require higher pressures (50 psi vs. 15 psi for Ru).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The oxan-3-yl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents such as DCC, N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to modify the oxan-3-yl group.
Major Products Formed
Hydrolysis: Free amino acid.
Coupling Reactions: Peptides or peptide derivatives.
Substitution Reactions: Modified amino acid derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, which can then participate in further reactions or interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Oxan-4-yl Derivatives
The positional isomer 3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (CAS: 1393524-16-7) shares the same molecular formula (C₁₃H₂₃NO₅) and weight (273.33 g/mol) as the target compound but differs in the oxan ring substitution (4-position vs. 3-position) . For example, oxan-4-yl derivatives are commercially available with 95% purity and enantiomeric excess (e.g., 97% ee for (2S)-isomers), suggesting tailored applications in stereospecific syntheses .
Substituent Variations: Thiophene, Phenyl, and Diazirinyl Groups
- Diazirinyl analog: 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (CAS: 2095409-43-9) incorporates a photoreactive diazirinyl group, enabling photoaffinity labeling in target-engagement studies .
- Phenyl analog: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid introduces an aromatic hydroxyl group, enhancing hydrogen-bonding capacity for improved receptor binding .
Chain Length and Branching Comparisons
- Shorter chain: 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid (CAS: 132696-45-8) features a methyl branch at the β-position, reducing steric hindrance compared to the oxan-3-yl group .
- Longer chain: 4-[(tert-Butoxycarbonyl)amino]butanoic acid extends the carbon backbone, increasing flexibility and altering pharmacokinetic properties .
Stereochemical Variations
Enantiomers like (2R)- and (2S)-oxan-4-yl derivatives (CAS: 1393524-16-7 and 368866-33-5) highlight the importance of chirality in biological activity. For instance, (2R)-isomers are purified via (R)-(+)-α-methylbenzylamine salt formation, achieving >62% yields .
Physicochemical and Pharmacological Properties
- Solubility : Oxan-3/4-yl derivatives are typically soluble in polar aprotic solvents (e.g., THF, DMSO) due to the ether oxygen in the tetrahydropyran ring .
- Hazards: Similar Boc-protected compounds (e.g., (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid) carry hazards such as H302 (harmful if swallowed) and H319 (eye irritation) .
Data Tables
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid, also known as Boc-Ala(oxan-3-yl)-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique oxan ring structure, which may contribute to its biological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications in medicine.
- Chemical Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 368866-33-5
Antiviral Activity
Research has indicated that compounds containing β-amino acids can exhibit antiviral properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit viral neuraminidase, an enzyme critical for viral replication. In a study, a related compound demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential as a lead compound for antiviral drug development .
Anti-inflammatory Effects
The anti-inflammatory potential of β-amino acid derivatives has been explored in various studies. Compounds with similar structures have shown efficacy in suppressing pro-inflammatory cytokines such as TNF-α in vitro. One study reported that a related compound inhibited LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of β-amino acid derivatives have also been investigated. Compounds with structural similarities to this compound have shown enhanced activity against various microbial strains. The presence of specific substituents on the phenyl ring was found to significantly affect antimicrobial efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to maintain the integrity of the functional groups. The synthesis pathway includes the formation of the oxan ring and subsequent coupling reactions to introduce the tert-butoxycarbonyl (Boc) group .
Case Study 1: Antiviral Efficacy
In a comparative study involving various β-amino acid derivatives, researchers synthesized multiple compounds and tested their antiviral activity against influenza virus strains. Among these, a compound structurally similar to this compound exhibited promising results with IC50 values indicating moderate antiviral activity.
Case Study 2: Anti-inflammatory Mechanism
A study explored the anti-inflammatory mechanisms of related compounds in vivo using murine models. The compounds were administered intraperitoneally, resulting in significant reductions in carrageenan-induced paw edema, comparable to established anti-inflammatory drugs like tacrolimus .
Table of Biological Activities
| Activity Type | Related Compound | IC50 Value (μM) | Notes |
|---|---|---|---|
| Antiviral | A-87380 | 50 | Neuraminidase inhibitor |
| Anti-inflammatory | MZO-2 | Not specified | Suppressed TNF-α production |
| Antimicrobial | Various β-amino acid derivatives | Varies | Enhanced activity with specific substituents |
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with oxan-3-ylpropanoic acid derivatives. Key steps include:
- Reagent selection : Use tert-butoxycarbonyl anhydride (Boc₂O) or Boc-Cl in the presence of a base like triethylamine for amino protection .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for Boc protection to enhance reaction efficiency .
- Temperature control : Mild conditions (room temperature to 50°C) minimize side reactions like racemization .
- Purification : Chromatography (e.g., flash column or HPLC) is essential to isolate the product from by-products, with mobile phases adjusted based on polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
